Cas no 1785380-20-2 (1-2-(2,6-difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine)

1-2-(2,6-Difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorinated methoxyphenyl group linked to an ethylcyclopropylamine moiety, offering unique steric and electronic properties. The compound’s cyclopropylamine core enhances metabolic stability, while the difluoro and methoxy substitutions may influence binding affinity in biological systems. This combination makes it a promising intermediate for the development of bioactive molecules, particularly in CNS-targeted therapies or enzyme inhibition studies. Its well-defined synthetic route allows for consistent purity and scalability, supporting its use in preclinical investigations. The compound’s physicochemical profile suggests suitability for further derivatization in medicinal chemistry applications.
1-2-(2,6-difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine structure
1785380-20-2 structure
Product Name:1-2-(2,6-difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine
CAS No:1785380-20-2
MF:C12H15F2NO
MW:227.250410318375
CID:6546416
PubChem ID:105484550
Update Time:2025-05-21

1-2-(2,6-difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2,6-difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine
    • 1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
    • 1785380-20-2
    • EN300-1772586
    • Inchi: 1S/C12H15F2NO/c1-16-8-6-10(13)9(11(14)7-8)2-3-12(15)4-5-12/h6-7H,2-5,15H2,1H3
    • InChI Key: ZHXAAVROMNVKMI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1CCC1(CC1)N)F)OC

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

1-2-(2,6-difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1772586-1g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
1g
$1229.0 2023-09-20
Enamine
EN300-1772586-5g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
5g
$3562.0 2023-09-20
Enamine
EN300-1772586-10g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
10g
$5283.0 2023-09-20
Enamine
EN300-1772586-0.05g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
0.05g
$1032.0 2023-09-20
Enamine
EN300-1772586-0.1g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
0.1g
$1081.0 2023-09-20
Enamine
EN300-1772586-0.25g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
0.25g
$1131.0 2023-09-20
Enamine
EN300-1772586-0.5g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
0.5g
$1180.0 2023-09-20
Enamine
EN300-1772586-1.0g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
1g
$1229.0 2023-05-27
Enamine
EN300-1772586-2.5g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
2.5g
$2408.0 2023-09-20
Enamine
EN300-1772586-5.0g
1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine
1785380-20-2
5g
$3562.0 2023-05-27

Additional information on 1-2-(2,6-difluoro-4-methoxyphenyl)ethylcyclopropan-1-amine

Recent Advances in the Study of 1-[2-(2,6-Difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine (CAS: 1785380-20-2)

The compound 1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine (CAS: 1785380-20-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylamine core and difluoromethoxyphenyl moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of 1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine, highlighting its improved yield and purity through a novel catalytic cyclopropanation method. The researchers employed palladium-catalyzed cross-coupling reactions to achieve high stereoselectivity, which is critical for its biological activity. The study also reported the compound's stability under physiological conditions, making it a viable candidate for further preclinical testing.

Pharmacological evaluations of this compound have revealed its potent activity as a serotonin receptor modulator. In vitro assays demonstrated high affinity for 5-HT2A and 5-HT2C receptors, with IC50 values in the nanomolar range. These findings suggest potential applications in treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. A recent preclinical trial in rodent models further supported these claims, showing significant anxiolytic and antidepressant effects without the adverse side effects commonly associated with current therapeutics.

In addition to its central nervous system (CNS) applications, 1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine has been investigated for its role in metabolic regulation. A 2024 study in Nature Chemical Biology identified its interaction with G-protein-coupled receptors (GPCRs) involved in glucose homeostasis. The compound was shown to enhance insulin sensitivity in diabetic mouse models, opening new avenues for diabetes research and therapy.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the growing body of research underscores the potential of 1-[2-(2,6-difluoro-4-methoxyphenyl)ethyl]cyclopropan-1-amine as a versatile scaffold for drug discovery. Continued efforts in structural optimization and mechanistic studies will be crucial for its development into a therapeutic agent.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited